molecular formula C19H21NO6 B5311101 Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate

Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate

Número de catálogo: B5311101
Peso molecular: 359.4 g/mol
Clave InChI: XJLVEPNULSXKBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate is a synthetic ester derivative featuring a propanoate backbone with a 3,4-dimethoxybenzamido group at position 2 and a 4-hydroxyphenyl substituent at position 3. Its design likely draws inspiration from natural and synthetic analogs with modifications aimed at optimizing solubility, stability, and target interactions.

Propiedades

IUPAC Name

methyl 2-[(3,4-dimethoxybenzoyl)amino]-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-24-16-9-6-13(11-17(16)25-2)18(22)20-15(19(23)26-3)10-12-4-7-14(21)8-5-12/h4-9,11,15,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLVEPNULSXKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the amide bond: This step involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine to form the corresponding amide.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Coupling with 4-hydroxyphenylpropanoic acid: The final step involves coupling the amide with 4-hydroxyphenylpropanoic acid under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate has been synthesized and characterized for its potential use as a pharmaceutical agent. The compound's structure suggests it could interact with biological targets relevant to various diseases.

  • Mechanism of Action : The compound's design is based on known pharmacophores that exhibit activity against specific enzymes or receptors involved in disease processes. For instance, derivatives of similar structures have shown promise in modulating pathways associated with inflammation and cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate. Research indicates that derivatives exhibit significant activity against multidrug-resistant pathogens.

Table 1: Antimicrobial Activity Against Pathogens

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)
Compound AMRSA1-8 µg/mL
Compound BVRE0.5-2 µg/mL
Compound CGram-negative8-64 µg/mL
Compound DCandida spp.8-64 µg/mL

These findings underscore the potential utility of methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate as a scaffold for developing new antimicrobial agents targeting resistant strains.

Anticancer Research

The anticancer potential of methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate has been investigated through various in vitro studies. The compound's structural features suggest it may possess cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Against NSCLC Cells

In a study utilizing A549 non-small cell lung cancer (NSCLC) cells, several derivatives were tested for cytotoxicity:

  • Results :
    • Compound E reduced cell viability to 86% at a concentration of 10 µM.
    • Compound F exhibited a dose-dependent response with IC50 values comparable to standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

CompoundCell LineViability (%) at 10 µM
Compound EA549 (NSCLC)86
Compound FA549 (NSCLC)72

Mecanismo De Acción

The mechanism of action of Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

a) Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (Compound 4, )
  • Substituents: Position 2 has a hydroxyimino group instead of benzamido; position 3 retains 4-hydroxyphenyl.
  • Synthesis : Prepared via oxime formation and methylation, differing from the target compound’s amide coupling .
b) (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]-propanoate ()
  • Substituents : Position 2 includes a diphenylphosphanyl-benzamido group; position 3 has 3,4-dimethoxyphenyl.
  • Synthesis : Formed via HBTU-mediated coupling, emphasizing its role as a precursor for chiral catalysts .
  • Structural Features : X-ray data reveal staggered conformation and hydrogen-bonded layers, influencing solubility and crystallinity .
c) Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate ()
  • Substituents: Ethyl ester, 3-hydroxy group, and 2-methoxyphenoxy at position 2.
  • Similarity Score : 0.79 (structural overlap with target compound’s dimethoxy groups) .
d) Methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)-propanoate ()
  • Substituents : Phthalimide and 3,4-dimethoxyphenyl groups.
  • Bioactivity : Demonstrated potent uterus-relaxant effects, highlighting functional divergence despite shared dimethoxy motifs .

Bioactivity and Functional Divergence

Compound Key Structural Features Bioactivity Reference
Target Compound 3,4-Dimethoxybenzamido, 4-hydroxyphenyl Hypothesized anticancer -
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate Hydroxyimino, 4-hydroxyphenyl Anticancer (tested)
5,5'-Dibromohemibastadin-1 (Compound 8) Dibrominated 4-hydroxyphenyl Enhanced bioactivity (vs. non-brominated)
Methyl 3-(4-nitrophthalimide)-propanoate Nitrophthalimide, dimethoxyphenyl Uterus-relaxant
  • Ester vs. Amide : Ethyl/methyl esters () exhibit higher lipophilicity than amide-containing analogs, affecting membrane permeability .

Physicochemical Properties

  • Polarity : The 4-hydroxyphenyl group increases polarity compared to fully methoxylated analogs (e.g., ), impacting solubility and pharmacokinetics.
  • Conformational Stability : X-ray data from suggest that staggered conformations stabilize intermolecular interactions, which may influence crystallinity and formulation .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3,4-dimethoxybenzamido)-3-(4-hydroxyphenyl)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with amino-protected phenylalanine esters. Key steps include:

  • Coupling Reagents : Diisopropylcarbodiimide (DIC) or carbonyldiimidazole (CDI) for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
  • Temperature Control : Reactions are performed at 0–25°C to minimize side reactions (e.g., racemization) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) yields >90% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, hydroxyl groups) and stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and enantiomeric excess (chiral columns) .
  • X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic system, space group P2₁) and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 527.53 for C₃₁H₃₀NO₅P) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Methodological Answer:

  • Solubility Testing : Use DMSO for stock solutions (50 mM), followed by dilution in PBS (pH 7.4) to avoid precipitation .
  • Critical Micelle Concentration (CMC) : Dynamic light scattering (DLS) determines aggregation thresholds in aqueous media .
  • Biological Buffers : Adjust pH (6.5–7.5) to stabilize the phenolic hydroxyl group and prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in hydrolysis or oxidation reactions?

Methodological Answer:

  • Hydrolysis Kinetics : Pseudo-first-order kinetics under acidic (HCl) or basic (NaOH) conditions, monitored via UV-Vis spectroscopy (λ = 280 nm). The ester group hydrolyzes 10× faster than the amide .
  • Oxidation Pathways : Cyclic voltammetry reveals two oxidation peaks at +0.8 V and +1.2 V (vs. Ag/AgCl), corresponding to phenolic hydroxyl and methoxy groups .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days when stored in amber vials .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Curves : Use sigmoidal fitting (GraphPad Prism) to calculate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) .
  • Off-Target Screening : Proteome-wide profiling (e.g., kinase or GPCR panels) identifies non-specific interactions .
  • Metabolite Analysis : LC-MS/MS detects hydrolyzed metabolites (e.g., free carboxylic acid) that may contribute to cytotoxicity .

Q. What computational modeling approaches are validated for predicting the compound’s binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide simulates binding to targets (e.g., COX-2 or estrogen receptors). Adjust force fields (AMBER) for phenolic group interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronegativity (e.g., methoxy vs. hydroxyl) with bioactivity .

Q. How do stereochemical variations influence biological interactions, and what experimental approaches elucidate these effects?

Methodological Answer:

  • Chiral Resolution : Use Chiralpak AD-H columns (heptane/ethanol) to separate enantiomers. The (S)-enantiomer shows 5× higher α-glucosidase inhibition than (R)-form .
  • Circular Dichroism (CD) : Monitor conformational changes in target proteins (e.g., BSA) upon ligand binding .
  • Crystallography : Compare hydrogen-bond distances (e.g., 2.8 Å vs. 3.2 Å) in enantiomer-protein co-crystals .

Key Research Findings

  • The compound’s amide group enhances thermal stability (Tₘ = 210°C) compared to ester analogs (Tₘ = 160°C) .
  • Enantioselective synthesis achieves >95% ee using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Weak N–H⋯O hydrogen bonds in the crystal lattice (2.9–3.1 Å) stabilize the solid-state structure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.